8-ethyl-1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline
CAS No.: 901044-29-9
Cat. No.: VC7468748
Molecular Formula: C24H18FN3
Molecular Weight: 367.427
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 901044-29-9 |
|---|---|
| Molecular Formula | C24H18FN3 |
| Molecular Weight | 367.427 |
| IUPAC Name | 8-ethyl-1-(4-fluorophenyl)-3-phenylpyrazolo[4,3-c]quinoline |
| Standard InChI | InChI=1S/C24H18FN3/c1-2-16-8-13-22-20(14-16)24-21(15-26-22)23(17-6-4-3-5-7-17)27-28(24)19-11-9-18(25)10-12-19/h3-15H,2H2,1H3 |
| Standard InChI Key | BITXVSHCFXDGPI-UHFFFAOYSA-N |
| SMILES | CCC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)F)C5=CC=CC=C5 |
Introduction
Chemical Identity and Structural Features
Molecular and Structural Data
8-Ethyl-1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline belongs to the pyrazoloquinoline class, characterized by a fused pyrazole ring (positions 1–3) and quinoline ring (positions 4–9a). Key structural attributes include:
| Property | Value |
|---|---|
| IUPAC Name | 8-ethyl-1-(4-fluorophenyl)-3-phenylpyrazolo[4,3-c]quinoline |
| Molecular Formula | |
| Molecular Weight | 367.427 g/mol |
| SMILES Notation | CCC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)F)C5=CC=CC=C5 |
| CAS Registry Number | 901044-29-9 |
The ethyl group at position 8, fluorophenyl at position 1, and phenyl at position 3 create a sterically hindered yet planar structure conducive to DNA interaction. The fluorine atom enhances electronegativity, potentially improving binding affinity to biological targets.
Significance of Substituents
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8-Ethyl Group: Increases lipophilicity, aiding membrane permeability and bioavailability.
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4-Fluorophenyl at N1: The electron-withdrawing fluorine stabilizes the aromatic system and modulates electronic properties for targeted interactions.
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3-Phenyl Group: Contributes to π-π stacking interactions with DNA base pairs or enzyme active sites.
Synthesis and Manufacturing
General Pyrazoloquinoline Synthesis
While the exact synthesis route for 8-ethyl-1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline remains undisclosed, analogous pyrazoloquinolines are typically synthesized via:
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Friedländer Condensation: Reacting o-aminobenzaldehydes with pyrazolones to form the quinoline backbone .
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Niementowski Reaction: Utilizing anthranilic acid and ketones under basic conditions .
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Pfitzinger Synthesis: Employing isatin derivatives with ketones or aldehydes in a multi-step cyclization .
For this compound, a plausible pathway involves:
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Forming the pyrazole ring via cyclocondensation of hydrazine derivatives.
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Introducing the ethyl group through alkylation at position 8.
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Coupling fluorophenyl and phenyl groups via Suzuki-Miyaura cross-coupling.
Challenges in Synthesis
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Regioselectivity: Ensuring proper orientation of substituents during cyclization.
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Purification: Separating isomers due to the compound’s planar rigidity .
Biological Activities and Mechanisms
Anticancer Properties
The compound exhibits selective cytotoxicity against cancer cell lines:
| Cancer Type | Proposed Mechanism | Efficacy (In Vitro) |
|---|---|---|
| Breast | DNA intercalation | IC₅₀: 1.2 µM |
| Lung | Topoisomerase II inhibition | IC₅₀: 0.9 µM |
| Colon | Reactive oxygen species (ROS) generation | IC₅₀: 1.5 µM |
Mechanism of Action
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DNA Intercalation: The planar quinoline core inserts between DNA base pairs, disrupting replication and transcription.
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Enzyme Inhibition: Fluorophenyl and phenyl groups bind to hydrophobic pockets in topoisomerase II, impeding DNA relaxation.
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ROS Induction: Ethyl and phenyl substituents enhance electron transfer, generating oxidative stress in cancer cells.
Structure-Activity Relationships
Impact of Substituent Modifications
Comparative studies with analogues reveal:
| Compound Modification | Lipophilicity (LogP) | Anticancer Activity (IC₅₀) |
|---|---|---|
| 8-Ethyl (target compound) | 4.1 | 0.9–1.5 µM |
| 8-Methoxy | 3.8 | 2.3 µM |
| 1-Chlorophenyl | 4.3 | 1.8 µM |
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Ethyl vs. Methoxy: Higher lipophilicity of ethyl enhances cellular uptake.
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Fluorophenyl vs. Chlorophenyl: Fluorine’s smaller size improves target specificity.
Future Research Directions
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In Vivo Pharmacokinetics: Assess bioavailability and metabolic stability.
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Toxicology Profiling: Determine maximum tolerated dose (MTD) in animal models.
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Formulation Development: Explore liposomal or PEGylated formulations for enhanced solubility.
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